molecular formula C19H19N3OS B5759796 5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole

5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole

Cat. No. B5759796
M. Wt: 337.4 g/mol
InChI Key: AHCCKVKBIWMZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole in lab experiments is its potential as an anti-cancer agent. It has also been reported to exhibit potent antifungal and antibacterial activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro studies.

Future Directions

There are several future directions for the study of 5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole. One of the areas of interest is the development of new analogs with improved solubility and potency. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Furthermore, the development of new drug delivery systems for this compound could also be an area of future research.

Scientific Research Applications

5-(benzylthio)-1-butyryl-3-phenyl-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Several studies have also reported its potential as an anti-cancer agent.

properties

IUPAC Name

1-(5-benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-9-17(23)22-19(24-14-15-10-5-3-6-11-15)20-18(21-22)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCKVKBIWMZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Benzylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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